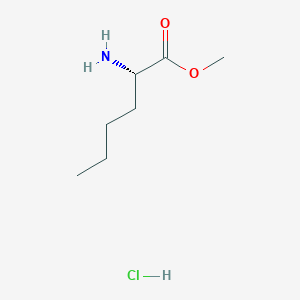

(S)-Methyl 2-aminohexanoate hydrochloride

説明

(S)-Methyl 2-aminohexanoate hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-aminohexanoate hydrochloride typically involves the esterification of (S)-2-aminohexanoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable purification techniques.

化学反応の分析

Types of Reactions

(S)-Methyl 2-aminohexanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino esters.

科学的研究の応用

Medicinal Chemistry

Synthesis of Bioactive Compounds

(S)-Methyl 2-aminohexanoate hydrochloride is utilized as an intermediate in the synthesis of various bioactive compounds. For instance, it can be converted into derivatives that exhibit antimicrobial and anticancer properties. The compound's chirality is crucial for the biological activity of the resulting pharmaceuticals, as enantiomers can have significantly different effects on biological systems.

Case Study: Anticancer Agents

Research has demonstrated that modifications of this compound lead to the development of novel anticancer agents. A study reported the synthesis of thiazole derivatives from this amino acid, which showed promising in vitro activity against cancer cell lines. These derivatives were evaluated for their ability to inhibit specific protein interactions involved in tumor progression, highlighting the compound's versatility in drug design .

Neuropharmacology

Role in Neurotransmitter Synthesis

this compound is implicated in neurotransmitter synthesis pathways. Its structural similarity to naturally occurring amino acids allows it to participate in metabolic processes that are crucial for neurotransmitter production. This property makes it a candidate for studying neurological disorders and developing therapeutic strategies.

Case Study: Cognitive Function Improvement

In experimental models of cognitive impairment, administration of this compound has been shown to enhance cognitive performance. In a study involving animal models infected with EcoHIV, treatment with this compound normalized cognitive deficits measured through behavioral assays . This suggests potential applications in treating neurodegenerative diseases.

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition mechanisms.

Case Study: Metabolic Pathway Analysis

A research project focused on the metabolic stability of various prodrugs derived from this compound revealed insights into its pharmacokinetics and bioavailability. The stability profiles were assessed in different biological matrices, including human plasma and swine brain homogenates, demonstrating its potential for use in drug development .

作用機序

The mechanism of action of (S)-Methyl 2-aminohexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

類似化合物との比較

Similar Compounds

L-Norleucine: The parent compound of (S)-Methyl 2-aminohexanoate hydrochloride.

Benzyl (S)-2-aminohexanoate: Another ester derivative of 2-aminohexanoic acid.

L-2-aminohexanoate: The conjugate base of L-norleucine.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of pharmaceuticals and bioactive molecules.

生物活性

(S)-Methyl 2-aminohexanoate hydrochloride is a chiral compound recognized for its significant biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C8H17ClN2O2

- Molecular Weight : Approximately 194.68 g/mol

- Melting Point : 116-117°C

- Solubility : Highly soluble in water, indicating good bioavailability.

This compound functions primarily as a substrate or inhibitor in various enzymatic reactions. It interacts with specific molecular targets, including enzymes and receptors, influencing numerous biochemical pathways. The compound's mechanism involves binding to active or allosteric sites on target proteins, which alters their activity and function.

1. Enzyme-Catalyzed Reactions

Research has demonstrated that this compound plays a role in enzyme-catalyzed reactions, acting as a substrate for several enzymes involved in metabolic pathways. Its structural characteristics allow it to participate effectively in these biochemical processes.

2. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. It is believed to influence the regulation of neurotransmitters, particularly gamma-aminobutyric acid (GABA), which is crucial for inhibitory signaling in the brain. This potential effect on GABAergic signaling indicates a possible role in neurological health and disease management.

3. Therapeutic Applications

The compound has garnered attention as a precursor for synthesizing various biologically active compounds, including pharmaceuticals and enzyme inhibitors. Its chiral nature allows for the introduction of chirality into complex molecules, which is essential in drug development .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

特性

IUPAC Name |

methyl (2S)-2-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMOVZRXLNVNBI-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554799 | |

| Record name | Methyl L-norleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3844-54-0 | |

| Record name | L-Norleucine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3844-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-norleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。